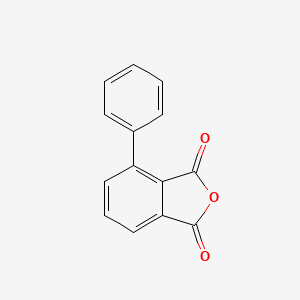

4-Phenyl-2-benzofuran-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Phenyl-2-benzofuran-1,3-dione is a heterocyclic compound that belongs to the benzofuran family. . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzene diols or triols with bromo phenyl acetonitrile to yield an imine derivative, which is then converted to a ketone with hydrochloric acid and cyclized with sodium acetate . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones under basic conditions .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction process, resulting in the rapid formation of the desired benzofuran compounds .

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The carbonyl groups at positions 1 and 3 undergo nucleophilic addition with reagents such as hydroxylamines, hydrazines, and Grignard reagents:

-

Hydroxylamine reaction : Forms oxime derivatives via nucleophilic attack at the carbonyl carbon. For example, reaction with hydroxylamine hydrochloride yields 4-phenyl-2-benzofuran-1,3-dione dioxime.

-

Hydrazine reaction : Produces hydrazones, which are intermediates for further functionalization (e.g., Schiff base formation).

Example Reaction Conditions:

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| NH₂OH·HCl | Dioxime derivative | 85% | Ethanol, reflux, 6 hours |

| NH₂NH₂ | Hydrazone derivative | 78% | THF, room temperature, 12h |

Diels-Alder Cycloaddition

The compound acts as a dienophile in [4+2] cycloadditions with conjugated dienes, forming six-membered cyclohexene derivatives. For instance:

-

Reaction with 1,3-butadiene generates a bicyclic adduct, demonstrating its utility in synthesizing fused-ring systems .

Condensation Reactions

This compound participates in condensation with amines and aldehydes:

-

Schiff base formation : Reacts with primary amines (e.g., aniline) to yield imine-linked derivatives, which are precursors for heterocyclic compounds.

-

Knoevenagel condensation : With active methylene compounds (e.g., malononitrile), it forms α,β-unsaturated carbonyl derivatives .

Copper-Acetylide Mediated Reactions

The compound serves as a substrate in copper-catalyzed reactions:

-

Coupling with alkynes : Forms benzofuran-carbaldehyde derivatives via intermediates like Cu(I)-acetylides. For example, condensation with 3-iodo-4-hydroxybenzaldehyde yields 2-[2-(benzyloxy)-4-methoxyphenyl]-1-benzofuran-5-carbaldehyde .

Key Reaction Pathway:

-

Formation of Cu(I)-acetylide from terminal alkynes.

-

Nucleophilic attack on the dione’s carbonyl group.

-

Cyclization and aromatization to form substituted benzofurans .

Palladium-Catalyzed Transformations

Palladium complexes enable cross-coupling and carbonyl insertion reactions:

-

Carbonylative coupling : With aryl halides, it forms aryl-benzofuran hybrids via Pd-catalyzed CO insertion .

-

Reductive elimination : Generates dihydrobenzofuran derivatives in the presence of ligands like tricyclohexylphosphine .

Wittig Reaction

The dione reacts with ylides to form α,β-unsaturated ketones. For example:

Oxidation with Hypervalent Iodine Reagents

Using oxidants like PIDA (phenyliodine diacetate), the compound undergoes oxidative cyclization to form fused heterocycles. For example, treatment with PIDA and ZnI₂ yields spirocyclic furan derivatives .

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

4-Phenyl-2-benzofuran-1,3-dione is an organic compound with a benzofuran structure, featuring a phenyl group at the 4-position and two carbonyl groups at the 1 and 3 positions. It is a benzofuran derivative known for its diverse chemical and biological properties.

Chemical Research

- Building Block for Synthesis It serves as a crucial building block in the synthesis of complex organic compounds. Due to its structure, this compound is used to create more complex molecules with unique properties.

- Versatility in Reactions The compound participates in a variety of reactions, showcasing its versatility in synthetic organic chemistry.

Pharmaceutical Development

- Biological Activities this compound exhibits various biological activities, making it valuable in medicinal chemistry. Research indicates it possesses anti-inflammatory, antioxidant, and anticancer properties.

- Interaction with Molecular Targets Its mechanisms of action involve interactions with molecular targets like enzymes and receptors. Studies focus on understanding these interactions to utilize the compound effectively in therapeutic applications.

Material Science

- Applications It is used in the production of dyes and pigments. Furthermore, it is a component in the synthesis of polymers and advanced materials.

Industrial Applications

- Versatile Use The compound is utilized in the manufacturing of various products, including plastics and coatings.

- Academic and Industrial Significance Its applications underscore its importance in both academic research and industrial settings.

Research and Development

- Interaction with Biological Systems Research highlights the interactions of this compound with biological systems. Studies explore its binding affinities, metabolic pathways, and potential toxicity.

- Therapeutic Contexts These studies are essential for understanding how the compound can be effectively used in therapeutic contexts.

Data Table: Structural Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxycoumarin | Contains a coumarin ring | Exhibits anticoagulant properties |

| 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione | Substituted benzofuran | Potential use in organic synthesis |

| 2-Benzofuran | Basic benzofuran structure | Less functionalized; primarily used as a solvent |

| Phthalic Anhydride | Contains an anhydride functional group | Widely used in industrial applications |

Mecanismo De Acción

The mechanism of action of 4-Phenyl-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Benzofuran: A simpler structure with similar biological activities.

Benzothiophene: Contains a sulfur atom instead of oxygen, offering different reactivity and applications.

Coumarin: Another heterocyclic compound with a fused benzene and lactone ring, known for its anticoagulant properties.

Uniqueness: 4-Phenyl-2-benzofuran-1,3-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its phenyl group enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development .

Actividad Biológica

4-Phenyl-2-benzofuran-1,3-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : It has shown promising results in inhibiting the proliferation of various cancer cell lines.

- Antibacterial Properties : The compound demonstrates effectiveness against several bacterial strains.

- Antiviral Effects : Research indicates potential antiviral activity, although further studies are needed to elucidate specific mechanisms.

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

- Receptor Modulation : It can modulate the activity of various receptors and proteins, which may play a role in its antibacterial and antiviral properties.

Anticancer Activity

A study evaluating the cytotoxic effects of this compound on cancer cell lines revealed significant antiproliferative activity. The compound exhibited an IC50 value of approximately 0.56 µM against A549 lung cancer cells, indicating potent activity compared to standard chemotherapeutics .

In another investigation, the compound was assessed for its ability to induce apoptosis in cancer cells. The results demonstrated that treatment with this compound led to increased caspase-3 activation, suggesting it triggers programmed cell death pathways .

Antibacterial and Antiviral Properties

This compound's antibacterial activity was evaluated against various strains. One study reported a minimum inhibitory concentration (MIC) as low as 3.12 µg/mL against resistant bacterial strains, highlighting its potential as an antimicrobial agent .

For antiviral activity, preliminary data suggest that the compound may inhibit viral replication; however, detailed mechanisms remain to be fully characterized through further research.

Comparative Analysis of Biological Activities

| Activity Type | IC50/Effective Concentration | Notes |

|---|---|---|

| Anticancer | ~0.56 µM (A549) | Induces apoptosis via caspase activation |

| Antibacterial | 3.12 µg/mL | Effective against resistant strains |

| Antiviral | TBD | Preliminary evidence suggests efficacy |

Propiedades

Número CAS |

954-06-3 |

|---|---|

Fórmula molecular |

C14H8O3 |

Peso molecular |

224.21 g/mol |

Nombre IUPAC |

4-phenyl-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C14H8O3/c15-13-11-8-4-7-10(12(11)14(16)17-13)9-5-2-1-3-6-9/h1-8H |

Clave InChI |

VETOZLDSVKEYKO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C3C(=CC=C2)C(=O)OC3=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.